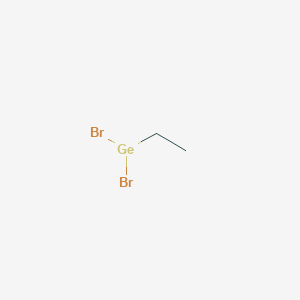

Ethyldibromogermane

Description

Ethyldibromogermane (C₂H₅GeBr₂) is an organogermanium compound featuring one ethyl group and two bromine atoms bonded to a central germanium atom. The molecular weight of this compound is approximately 261.44 g/mol (calculated using atomic weights: Ge = 72.63, Br = 79.904 × 2, C₂H₅ = 29). It is presumed to exist as a liquid under standard conditions, akin to structurally related compounds like Diethyldichlorogermane .

Organogermanium halides such as this compound are primarily employed as intermediates in synthetic chemistry, particularly in cross-coupling reactions and materials science. The bromine substituents enhance electrophilicity, making this compound reactive toward nucleophilic substitution or transmetallation processes.

Properties

CAS No. |

14287-66-2 |

|---|---|

Molecular Formula |

C2H5Br2Ge |

Molecular Weight |

261.5 g/mol |

InChI |

InChI=1S/C2H5Br2Ge/c1-2-5(3)4/h2H2,1H3 |

InChI Key |

RNTSKIWERBJSGU-UHFFFAOYSA-N |

SMILES |

CC[Ge](Br)Br |

Canonical SMILES |

CC[Ge](Br)Br |

Synonyms |

Ethyldibromogermane |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Inferred properties based on analogous compounds.

Structural and Reactivity Comparisons

- Halogen Influence : this compound’s bromine substituents render it more reactive than chlorinated analogs like Diethyldichlorogermane (C₄H₁₀Cl₂Ge). Bromine’s lower electronegativity and larger atomic radius facilitate nucleophilic substitution reactions, making this compound a superior electrophile in synthetic pathways .

- Steric Effects : Compared to Tetrabutylgermane (C₁₆H₃₆Ge), which has four bulky butyl groups, this compound’s single ethyl group reduces steric hindrance, enabling faster reaction kinetics in cross-coupling applications. This contrasts with triethyl-substituted germanes in , where steric bulk slows reactivity .

- Thermal Stability : Bromogermane (BrGeH₃), a simpler germanium bromide, exhibits higher volatility and lower thermal stability due to its lack of organic substituents. This compound’s ethyl group likely enhances stability, enabling handling at moderate temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.